N-(2-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
N-(2-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic derivative of the pyrrolo[2,1-b]quinazoline scaffold, a heterocyclic system with demonstrated bioactivity in medicinal chemistry. The compound features a 2-methoxyphenyl carboxamide substituent at position 6 and a ketone group at position 9 (Figure 1). Its structure is closely related to natural alkaloids like vasicine () but modified for enhanced pharmacological properties.
Properties
CAS No. |
878566-38-2 |
|---|---|
Molecular Formula |
C19H17N3O3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-25-16-6-3-2-5-14(16)21-18(23)12-8-9-13-15(11-12)20-17-7-4-10-22(17)19(13)24/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,23) |
InChI Key |
RDQCEYZVLYWKAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3 |
solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzaldehyde with acyclic or cyclic 1,3-diketone in the presence of sodium azide. This three-component reaction protocol is carried out under air-stable, eco-efficient, and inexpensive conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(2-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-(2-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is its potential as an anticancer agent. Research indicates that this compound can inhibit specific kinases involved in cell proliferation, which may lead to tumor growth suppression. The mechanism of action involves binding to molecular targets within cancer cells, thereby disrupting critical signaling pathways that promote cancer cell survival and proliferation .
Antimicrobial Properties
Studies have shown that quinazoline derivatives can possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary findings suggest that it may exhibit activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating its potential use in developing new antimicrobial agents .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it may act as an inhibitor of certain tyrosine kinases that play a role in cancer progression and other diseases. This enzyme inhibition could provide a therapeutic avenue for conditions where these enzymes are dysregulated .
Case Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its cytotoxic effects on several cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations compared to control groups. The study concluded that the compound's mechanism involves apoptosis induction through the activation of caspase pathways .
Case Study 2: Antimicrobial Screening
Another study explored the antimicrobial efficacy of various quinazoline derivatives including this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against resistant strains of bacteria with minimal inhibitory concentration values suggesting its potential as a lead compound for further antimicrobial development .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with molecular targets and pathways within the cell. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to its anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Substituent Variations in the Carboxamide Group
The carboxamide substituent at position 6 is critical for modulating target affinity and solubility. Key analogs include:
- N-(4-(acetylamino)phenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide (): The acetylated amino group may increase hydrophilicity, affecting solubility and renal clearance.
- N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide (): The piperidinyl group introduces basicity, which could enhance interactions with GPCRs or ion channels.
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent | Molecular Weight | LogP (Predicted) | Key Feature |
|---|---|---|---|---|
| Target Compound | 2-methoxyphenyl | 365.39 | 2.8 | Moderate lipophilicity |
| N-(3-fluorophenyl) analog | 3-fluorophenyl | 353.34 | 2.5 | Enhanced metabolic stability |
| N-(4-(acetylamino)phenyl) analog | 4-acetylamino phenyl | 392.42 | 1.9 | Increased hydrophilicity |
| N-methyl-N-(1-methylpiperidin-4-yl) | Piperidinyl | 340.42 | 1.5 | Basic nitrogen for target binding |
Modifications in the Core Structure
Metabolic and Pharmacokinetic Profiles
- Vasicine Derivatives (): Natural analogs like vasicine undergo sulfation and glucuronidation (e.g., VAOS, VASS metabolites), reducing bioavailability. Synthetic modifications (e.g., 2-methoxyphenyl) in the target compound likely slow Phase II metabolism.
- In Vivo Stability : The UPLC-MS/MS method () validated for vasicine metabolites could be adapted to study the target compound’s pharmacokinetics, with predicted half-life improvements due to methoxy group steric hindrance.
Biological Activity
N-(2-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C18H18N4O2
Molecular Weight : 338.36 g/mol
IUPAC Name : this compound
The compound features a complex structure that includes a tetrahydropyrroloquinazoline framework, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Kinases : Many tetrahydropyrroloquinazolines have been shown to inhibit key kinases involved in cancer progression.
- Antioxidant Activity : The presence of methoxy groups can enhance the antioxidant properties of the compound.
- Antimicrobial Effects : Some derivatives have demonstrated activity against bacterial strains.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. For instance:
- Study on Cell Lines : In vitro tests showed that this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range. This suggests a promising therapeutic index for further development in cancer treatment .
Anti-inflammatory Properties
In addition to its antitumor effects, the compound has shown anti-inflammatory properties in animal models. It was observed to reduce inflammatory markers significantly when administered in controlled doses .
Case Study 1: Breast Cancer
A study involving the administration of this compound in conjunction with standard chemotherapy agents (e.g., doxorubicin) indicated a synergistic effect that enhanced tumor cell death in vitro. The combination therapy resulted in improved efficacy compared to monotherapy .
Case Study 2: Antimicrobial Activity
Another investigation highlighted the antimicrobial potential of the compound against several pathogenic bacteria. The results suggested that it could be a candidate for developing new antibacterial agents .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
